molecular formula C11H9Cl2F3O B14341739 4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL CAS No. 103654-95-1

4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL

Cat. No.: B14341739
CAS No.: 103654-95-1
M. Wt: 285.09 g/mol
InChI Key: FYIMUFIHHUQBJL-UHFFFAOYSA-N
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Description

4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL is an organic compound characterized by the presence of chlorine, fluorine, and phenyl groups. This compound is notable for its unique structural features, which include multiple halogen substitutions and a phenyl ring, making it a subject of interest in various chemical research fields.

Preparation Methods

The synthesis of 4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL typically involves regioselective carbon-carbon bond formation. One common method uses 5,5,5-trifluoro-1-phenylpent-3-en-1-yne as a model substrate. The reaction conditions often involve the use of electrophiles and deuterium trap experiments to achieve the desired regioselectivity . The process may include the use of reagents such as methyllithium (MeLi) and lithium diisopropylamide (LDA) under controlled conditions to ensure the formation of the target compound .

Chemical Reactions Analysis

4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The double bond in the compound allows for addition reactions with hydrogen, halogens, or other electrophiles.

Common reagents used in these reactions include hydrogen gas, halogens, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL involves its interaction with various molecular targets. The presence of halogen atoms and a phenyl ring allows the compound to participate in multiple pathways, including:

Comparison with Similar Compounds

4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chlorine and fluorine substitutions, which impart distinct chemical properties and reactivity patterns.

Properties

CAS No.

103654-95-1

Molecular Formula

C11H9Cl2F3O

Molecular Weight

285.09 g/mol

IUPAC Name

4,4-dichloro-5,5,5-trifluoro-1-phenylpent-1-en-3-ol

InChI

InChI=1S/C11H9Cl2F3O/c12-10(13,11(14,15)16)9(17)7-6-8-4-2-1-3-5-8/h1-7,9,17H

InChI Key

FYIMUFIHHUQBJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(C(F)(F)F)(Cl)Cl)O

Origin of Product

United States

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